N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
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Overview
Description
“N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide” is a complex organic compound that features a nitro group, a tetraaza-fluorene core, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetraaza-fluorene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Butyramide Moiety: This can be achieved through amidation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the tetraaza-fluorene core.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetraaza-fluorene cores are often used as ligands in catalytic reactions.
Organic Synthesis: These compounds can serve as intermediates in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Therapeutic Agents: Investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for “N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide” would depend on its specific application. For example:
Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalytic Activity: Coordination with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide
- N-(4-Nitro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-propionamide
Uniqueness
“N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide” stands out due to its specific combination of functional groups, which may impart unique chemical and biological properties.
Properties
Molecular Formula |
C19H16N6O3S |
---|---|
Molecular Weight |
408.4g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide |
InChI |
InChI=1S/C19H16N6O3S/c1-2-15(18(26)20-11-7-9-12(10-8-11)25(27)28)29-19-22-17-16(23-24-19)13-5-3-4-6-14(13)21-17/h3-10,15H,2H2,1H3,(H,20,26)(H,21,22,24) |
InChI Key |
DTRAZJRUFOWLIL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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